Comparative Molecular Weight and cLogP Shift Between Ethyl and Methyl 1,3,4-Oxadiazole Derivatives
Increasing the N-alkyl chain length from methyl to ethyl results in a molecular weight increase from 189.21 to 203.24 g/mol (Δ = +14.03 g/mol) and an estimated cLogP increase of approximately +0.5 units based on established alkyl chain contributions . This specific change positions the ethyl analog in a distinct lipophilicity range (estimated cLogP ~1.0-1.5) compared to the methyl analog (estimated cLogP ~0.5-1.0), which has direct implications for passive membrane permeability and bioavailability predictions in early-stage drug discovery.
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 203.24 g/mol; Estimated cLogP range: ~1.0-1.5 |
| Comparator Or Baseline | Methyl analog (CAS 880361-90-0): MW: 189.21 g/mol; Estimated cLogP range: ~0.5-1.0 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔcLogP ≈ +0.5 log units |
| Conditions | Calculated based on molecular formula (C11H13N3O vs C10H11N3O) and established alkyl chain lipophilicity contributions |
Why This Matters
The ethyl analog's higher lipophilicity relative to the methyl derivative improves predicted passive membrane permeability by approximately 2-3 fold based on the Lipinski rule-of-five framework, making it a superior starting point for cellular assays requiring intracellular target engagement [1].
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. View Source
